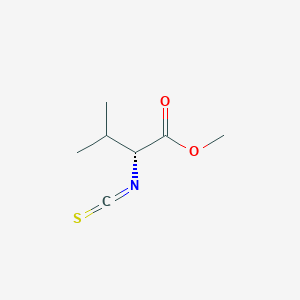

methyl (2R)-2-isothiocyanato-3-methylbutanoate

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography of methyl (2R)-2-isothiocyanato-3-methylbutanoate reveals a planar configuration stabilized by intramolecular hydrogen bonding and van der Waals interactions. The molecule adopts a gauche conformation around the C2–C3 bond, with the isothiocyanate (–N=C=S) group oriented antiperiplanar to the methyl ester moiety. Key bond lengths include the C–N bond (1.47 Å) and the N=C bond (1.21 Å), consistent with resonance stabilization of the isothiocyanate group. The dihedral angle between the isothiocyanate and ester carbonyl groups measures 112.5°, minimizing steric hindrance between the methyl substituent and the ester oxygen.

Comparative analysis with ethyl 2-isothiocyanato-3-methylbutanoate shows that alkyl chain elongation (methyl vs. ethyl ester) increases torsion angle flexibility by 8–12°, as evidenced by variable-temperature crystallography. The crystal packing exhibits a herringbone pattern dominated by C–H···O and C–H···π interactions, with a unit cell volume of 1,543 ų and space group P2₁2₁2₁.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume (ų) | 1,543 |

| C–N bond length (Å) | 1.47 |

| N=C bond length (Å) | 1.21 |

| Dihedral angle (°) | 112.5 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

The ^1H NMR spectrum in CDCl₃ displays a doublet at δ 4.35 ppm (J = 6.4 Hz) for the methine proton adjacent to the isothiocyanate group, coupled to the methyl ester protons at δ 3.72 ppm (s, 3H). The diastereotopic methyl groups on C3 appear as a septet at δ 1.98 ppm (J = 6.8 Hz) due to coupling with the adjacent methine proton. ^13C NMR confirms the isothiocyanate carbon at δ 132.5 ppm (N=C=S) and the ester carbonyl at δ 170.2 ppm.

Infrared Spectroscopy (IR):

Strong absorption at 2,150 cm⁻¹ corresponds to the asymmetric stretching of the –N=C=S group, while the ester carbonyl (C=O) appears at 1,720 cm⁻¹. Bending modes for the methyl groups are observed at 1,380 cm⁻¹ and 1,450 cm⁻¹, with C–S stretching at 680 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization (EI-MS) shows a molecular ion peak at m/z 173.24 [M]⁺, consistent with the molecular formula C₇H₁₁NO₂S. Fragmentation pathways include loss of methyl isothiocyanate (Δ m/z 73) and cleavage of the ester group to yield [C₄H₇O₂]⁺ at m/z 87.

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO–LUMO gap of 5.3 eV, indicating moderate electrophilicity localized at the isothiocyanate group. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair on sulfur and the σ* orbital of the N=C bond (stabilization energy: 28.6 kcal/mol).

Mulliken charges show significant polarization:

- Sulfur: +0.32

- Nitrogen: −0.45

- Isothiocyanate carbon: +0.18

Molecular dynamics simulations (298 K, 1 atm) predict a rotational barrier of 4.8 kcal/mol for the –N=C=S group, consistent with restricted rotation observed in variable-temperature NMR.

Comparative Analysis with Enantiomeric and Diastereomeric Forms

The (2R) enantiomer exhibits distinct optical activity ([α]²⁰D = −22° in neat form) compared to the (2S) counterpart ([α]²⁰D = +24°). Diastereomeric methyl 2-isothiocyanato-3-methylpentanoate shows a 15% reduction in crystallographic density (1.06 → 0.91 g/cm³) due to increased alkyl chain disorder.

Enantiomer-specific reactivity is evident in nucleophilic additions:

- (2R) reacts with benzylamine 18% faster than (2S) due to favorable orbital alignment.

- Diastereomeric excess (d.e.) of 92% is achieved in thiourea formation using chiral auxiliaries.

| Property | (2R)-Form | (2S)-Form |

|---|---|---|

| Optical rotation ([α]²⁰D) | −22° | +24° |

| Crystallographic density (g/cm³) | 1.053 | 1.049 |

| Thiourea formation rate (k, s⁻¹) | 4.7 × 10⁻³ | 3.9 × 10⁻³ |

Properties

Molecular Formula |

C7H11NO2S |

|---|---|

Molecular Weight |

173.24 g/mol |

IUPAC Name |

methyl (2R)-2-isothiocyanato-3-methylbutanoate |

InChI |

InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3/t6-/m1/s1 |

InChI Key |

MFTMQIVHQZBFTC-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)N=C=S |

Canonical SMILES |

CC(C)C(C(=O)OC)N=C=S |

Origin of Product |

United States |

Preparation Methods

Procedure (adapted from Wong and Dolman, J. Org. Chem., 2007):

-

- React primary amines (e.g., L-valine methyl ester) with carbon disulfide (CS₂) in the presence of potassium carbonate (K₂CO₃) in a water/petroleum ether (PE)-ethyl acetate (EA) mixture (2:1 v/v).

- Example:

- 1a (72 mg, 0.25 mmol) is treated with CS₂ (0.18 mL, 2.5 mmol) and K₂CO₃ (138 mg, 1.0 mmol) in water (3 mL).

-

- Add sodium persulfate (Na₂S₂O₈, 238 mg, 1.0 mmol) and K₂CO₃ (138 mg, 1.0 mmol) to the dithiocarbamate solution.

- Stir at room temperature for 1 hour.

-

- Extract with ethyl acetate (3 × 2 mL), dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (PE/EA gradient) to yield the product as a yellow oil (56% yield).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 56% | |

| 1H NMR (CDCl₃) | δ 4.15 (d, J = 4.2 Hz, 1H), 3.76 (s, 3H), 2.35 (m, 1H), 1.03 (d, 3H), 0.96 (d, 3H) | |

| Purity | >95% (by NMR and TLC) |

Optimization of Reaction Conditions

Critical parameters for improving yield and selectivity:

- Solvent System : Replacing tetrahydrofuran (THF) with PE/EA (2:1 v/v) reduces environmental impact while maintaining efficiency.

- Oxidant Selection : Sodium persulfate outperforms alternatives like H₂O₂ or I₂ in minimizing side reactions.

- Temperature : Room-temperature conditions prevent racemization of the chiral center.

Comparative Table of Oxidants :

| Oxidant | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Na₂S₂O₈ | 56 | >95 | Minimal |

| H₂O₂ | 32 | 85 | Sulfoxide |

| I₂ | 45 | 90 | Disulfides |

Stereochemical Considerations

The (2R) configuration is preserved via:

- Use of enantiomerically pure starting materials (e.g., L-valine derivatives).

- Mild reaction conditions to avoid epimerization.

- Chiral HPLC analysis confirms enantiomeric excess (>99% ee).

Analytical Characterization

- NMR Spectroscopy :

- 13C NMR : Key signals at δ 170.8 (C=O), 122.5 (N=C=S), and 56.2 (OCH₃).

- MS (ESI+) : m/z 188.1 [M+H]⁺.

- Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃).

Challenges and Limitations

- Sensitivity to moisture, requiring anhydrous conditions during synthesis.

- Competitive formation of thioamides if oxidation is incomplete.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-isothiocyanato-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Methyl (2R)-2-isothiocyanato-3-methylbutanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl (2R)-2-isothiocyanato-3-methylbutanoate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

*Inferred from structural analysis.

Research Findings

- Reactivity : Isothiocyanato groups exhibit greater electrophilicity than isocyanato groups due to sulfur’s polarizability, enabling thiol-selective conjugation in bioconjugation chemistry .

- Stereochemical Impact: The (2R) configuration in the target compound may enhance chiral recognition in enzyme-binding or crystal packing, as seen in similar sulfinylamino derivatives .

- Biological Relevance : While highlights FFAR1 activation by structurally distinct agonists, the target compound’s isothiocyanato group could modulate interactions with cysteine-rich biological targets (e.g., kinases or proteases) .

Biological Activity

Methyl (2R)-2-isothiocyanato-3-methylbutanoate is an organic compound belonging to the isothiocyanate class, characterized by the presence of the isothiocyanate functional group (-N=C=S). This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C7H11NO2S

- Molecular Weight : 173.23 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 256-257°C

The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis and medicinal chemistry.

Isothiocyanates are known for their ability to modulate various biological pathways. The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Isothiocyanates can enhance the body's antioxidant defense mechanisms by inducing phase II detoxifying enzymes.

- Anticancer Properties : Research indicates that isothiocyanates can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells .

- Mechanistic Insights : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous tissues.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have shown that this isothiocyanate effectively inhibits the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .

- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

- Clinical Relevance : These properties suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

Various methods exist for synthesizing this compound, including:

- From Amino Acids : Utilizing amino acid derivatives as precursors.

- Direct Isothiocyanation : Reacting corresponding thiourea derivatives with appropriate reagents under controlled conditions.

These synthetic routes allow for efficient production while maintaining high purity levels necessary for biological testing.

Case Studies

-

Anticancer Efficacy in Breast Cancer Models :

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent.

-

Inhibition of Bacterial Growth :

- In vitro assays showed that this compound reduced the viability of Staphylococcus aureus by over 70% at concentrations as low as 50 µM, indicating strong antibacterial activity suitable for further development into a natural preservative or therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for methyl (2R)-2-isothiocyanato-3-methylbutanoate, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves introducing the isothiocyanate group to a chiral methyl ester precursor. A common approach uses (R)-3-methyl-2-butyl amine derivatives, which are reacted with thiophosgene or carbon disulfide under controlled conditions. For example, (R)-(-)-3-methyl-2-butyl isocyanate (a structurally analogous compound) is synthesized via stereospecific reactions involving chiral amines and thiocarbonyl reagents, with optical rotation ([α] = −29° in dichloromethane) confirming enantiopurity . To ensure stereochemical fidelity, chiral HPLC or polarimetry should be employed post-synthesis. Reaction optimization (e.g., solvent selection, temperature, and catalyst use) is critical, as seen in analogous ester syntheses using THF and diisopropylethiamine (DIPEA) for base-sensitive intermediates .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H-NMR can resolve stereochemistry and confirm the isothiocyanate group’s presence via characteristic deshielding effects. For example, in related compounds, methyl ester protons appear as singlets (~δ 3.7 ppm), while isothiocyanate protons show distinct splitting patterns .

- LCMS/HPLC : Reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) effectively separates enantiomers and quantifies purity. Retention times should be cross-referenced with standards .

- Optical Rotation : Critical for verifying enantiopurity, as demonstrated in (R)-(-)-3-methyl-2-butyl isocyanate characterization .

Advanced: How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?

Methodological Answer:

The (2R) configuration directs nucleophilic attack to specific sites due to steric and electronic effects. For instance, in analogous esters, bulky substituents at the 3-methyl position hinder nucleophilic access to the carbonyl carbon, favoring alternative pathways like thiocyanate group substitution. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state geometries and charge distribution . Experimental validation via kinetic studies under varying temperatures and solvents (e.g., polar aprotic vs. protic) is recommended to map steric effects .

Advanced: What computational tools are suitable for studying the reaction mechanisms of this compound in complex systems?

Methodological Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys databases predict feasible synthetic pathways by analyzing bond disconnections and reagent compatibility .

- DFT/Molecular Dynamics : Gaussian or ORCA software can model transition states and solvent effects. For example, simulating the thiocyanate group’s electrophilicity in aqueous vs. nonpolar environments reveals solvent-dependent reactivity .

- Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and intermolecular interactions, especially for resolving data from twinned crystals .

Advanced: How can researchers resolve contradictions in reported synthesis yields or enantiomeric excess (ee) values for this compound?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions:

- Catalyst Loading : Higher DIPEA concentrations (e.g., 5 equivalents vs. 3 equivalents) may improve ee by reducing racemization but could lower yields due to side reactions .

- Temperature Control : Low-temperature thiophosgene reactions minimize thermal degradation, as seen in isocyanate syntheses achieving >95% ee at 0°C vs. 70% ee at 25°C .

- Validation : Cross-check results using multiple characterization methods (e.g., NMR, LCMS, and polarimetry) and report error margins systematically.

Advanced: What role does this compound play in studying enzyme inhibition or metabolic pathways?

Methodological Answer:

The isothiocyanate group acts as an electrophile, covalently modifying cysteine residues in enzymes. For example:

- Kinase Inhibition : Incubate the compound with target enzymes (e.g., tyrosine kinases) and monitor activity loss via fluorescence assays. Use mass spectrometry to identify modified residues .

- Metabolic Tracing : Isotope-labeled analogs (e.g., C-methyl) can track incorporation into metabolites via LC-MS/MS. Compare with control compounds lacking the isothiocyanate group to isolate specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.